Cas no 160132-69-4 (1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea)

1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea is a synthetic organic compound with notable chemical properties. It exhibits a high degree of selectivity in organic synthesis, particularly in the construction of complex heterocyclic molecules. The compound's unique structure contributes to its stability and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea structure
160132-69-4 structure
Product name:1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea
CAS No:160132-69-4
MF:C9H9BrClFN2O
Molecular Weight:295.535963773727
CID:5190930

1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea 化学的及び物理的性質

名前と識別子

    • 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea
    • インチ: 1S/C9H9BrClFN2O/c10-6-1-2-8(7(12)5-6)14-9(15)13-4-3-11/h1-2,5H,3-4H2,(H2,13,14,15)
    • InChIKey: YZONNKHIMJUJFB-UHFFFAOYSA-N
    • SMILES: N(C1=CC=C(Br)C=C1F)C(NCCCl)=O

1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1583836-1g
1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea
160132-69-4 98%
1g
¥4977 2023-04-15
Apollo Scientific
PC48675-250mg
1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea
160132-69-4
250mg
£47.00 2023-09-02
Key Organics Ltd
PS-14513-1mg
1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea
160132-69-4 >90%
1mg
£37.00 2025-02-09
Apollo Scientific
PC48675-1g
1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea
160132-69-4
1g
£142.00 2023-09-02
abcr
AB598460-1g
1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea; .
160132-69-4
1g
€294.50 2024-07-19
abcr
AB598460-250mg
1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea; .
160132-69-4
250mg
€125.40 2024-07-19
Key Organics Ltd
PS-14513-10mg
1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea
160132-69-4 >90%
10mg
£63.00 2025-02-09
Key Organics Ltd
PS-14513-5mg
1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea
160132-69-4 >90%
5mg
£46.00 2025-02-09
Key Organics Ltd
PS-14513-100mg
1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea
160132-69-4 >90%
100mg
£146.00 2025-02-09
Key Organics Ltd
PS-14513-50mg
1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea
160132-69-4 >90%
50mg
£102.00 2025-02-09

1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea 関連文献

1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)ureaに関する追加情報

Professional Introduction to Compound with CAS No. 160132-69-4 and Product Name: 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea

Compound with the CAS number 160132-69-4 and the product name 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea represents a significant advancement in the field of medicinal chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in the development of novel therapeutic agents. The molecular structure of this compound incorporates both bromine and fluorine substituents on a phenyl ring, which are known to enhance its bioactivity and metabolic stability. Additionally, the presence of a chloroethyl group at the urea moiety introduces a versatile pharmacophore that can be further modified to optimize its pharmacokinetic properties.

The synthesis of 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The bromination and fluorination steps are particularly critical, as they determine the electronic properties of the aromatic ring, which in turn influence the compound's interaction with biological targets. Recent advancements in catalytic methods have enabled more efficient and selective halogenation, making it possible to produce this compound with greater ease and scalability.

One of the most promising applications of 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea is in the field of oncology. Preclinical studies have demonstrated that this compound exhibits potent inhibitory activity against various kinases, which are key enzymes involved in cancer cell proliferation and survival. The bromine and fluorine substituents on the phenyl ring are particularly effective at modulating the binding affinity of the compound to its target proteins. Furthermore, the chloroethyl group at the urea moiety can be further functionalized to enhance its ability to inhibit specific kinases, making it a valuable scaffold for drug development.

In addition to its potential in oncology, 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea has shown promise in other therapeutic areas, including inflammation and neurodegenerative diseases. Research has indicated that this compound can modulate inflammatory pathways by interacting with specific receptors and enzymes. The unique structural features of this molecule allow it to exhibit dual functionality, targeting both extracellular signaling molecules and intracellular pathways. This dual targeting capability is particularly attractive for developing treatments that address multiple aspects of complex diseases.

The pharmacokinetic profile of 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea is another area of interest. Studies have shown that this compound exhibits favorable solubility and metabolic stability, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of halogen atoms enhances its lipophilicity, allowing for better penetration into cellular compartments. However, further optimization is needed to improve its oral bioavailability and reduce potential side effects. Recent developments in prodrug design have provided new strategies for enhancing the pharmacokinetic properties of such compounds.

Recent breakthroughs in computational chemistry have also contributed to the understanding of 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea's mechanism of action. Molecular modeling studies have revealed that the compound interacts with target proteins through a combination of hydrophobic interactions, hydrogen bonding, and electrostatic forces. These insights have guided the design of next-generation analogs with improved binding affinity and selectivity. By leveraging computational tools, researchers can predict the structural modifications that will enhance the therapeutic efficacy of this compound while minimizing off-target effects.

The regulatory landscape for novel pharmaceutical compounds like 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea is stringent but well-established. Regulatory agencies require extensive preclinical and clinical data to support the safety and efficacy of new drugs before they can be approved for human use. The synthesis, characterization, and preclinical testing of this compound have been conducted under strict guidelines to ensure compliance with regulatory standards. Future clinical trials will be essential to validate its therapeutic potential in humans and establish optimal dosing regimens.

In conclusion, 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea represents a significant advancement in medicinal chemistry with broad therapeutic applications. Its unique structural features make it a versatile scaffold for developing novel therapeutic agents targeting various diseases, particularly cancer and inflammation. Ongoing research continues to explore its full potential, leveraging cutting-edge technologies in synthetic chemistry, computational modeling, and drug discovery. As our understanding of biological pathways grows, compounds like 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea will play an increasingly important role in shaping future treatments.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:160132-69-4)1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea
A1219992
Purity:99%
はかる:1g
Price ($):175